Patulolide B
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Overview
Description
Patulolide B is a natural product isolated from marine sponges, which has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the group of macrolides and is characterized by a unique structure that makes it an attractive candidate for further research.
Scientific Research Applications
Synthesis and Chemical Properties
Patulolide B, a complex compound, has been a subject of interest in synthetic chemistry. Research shows advancements in the synthesis of patulolide B using various chemical processes. For instance, Doyle et al. (2000) reported effective methods for the synthesis of patulolide B through catalytic "carbene dimer" formation, emphasizing control over stereochemistry and product isomerization (Doyle, Hu, Phillips, & Wee, 2000). Li and Che (2004) further advanced this field by developing a ruthenium-catalyzed coupling reaction, achieving high yields and selectivity in the synthesis of patulolide B (Li & Che, 2004).
Biological Applications
Patulolide B has been investigated in the context of marine biology and mycology. Smith et al. (2000) explored marine fungal species yielding compounds including seco-patulolide C, related to patulolide B, highlighting the potential biological applications of these compounds (Smith, Abbanat, Bernan, Maiese, Greenstein, Jompa, Tahir, & Ireland, 2000). Zhang et al. (2019) identified new macrolides, including compounds similar to patulolide B, from endophytic fungi, suggesting their potential in antimicrobial applications (Zhang, Li, Yang, Meng, & Wang, 2019).
Further Research and Developments
The research on patulolide B extends into various other fields as well. Risi and Burke (2012) demonstrated an atom-economical synthesis method for patulolide C, a related compound, highlighting innovative approaches in synthetic chemistry (Risi & Burke, 2012). Sabitha et al. (2010) also achieved the total synthesis of patulolide C, further illustrating the compound's relevance in organic synthesis (Sabitha, Chandrashekhar, Yadagiri, & Yadav, 2010).
properties
CAS RN |
103729-43-7 |
---|---|
Product Name |
Patulolide B |
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8-/t10-/m1/s1 |
InChI Key |
XETYGXGLGYXEIT-HSTULFTRSA-N |
Isomeric SMILES |
C[C@@H]1CCCCCCC(=O)/C=C\C(=O)O1 |
SMILES |
CC1CCCCCCC(=O)C=CC(=O)O1 |
Canonical SMILES |
CC1CCCCCCC(=O)C=CC(=O)O1 |
synonyms |
patulolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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